molecular formula C6H4BrN3 B1371962 5-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-35-6

5-Bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1371962
CAS RN: 929617-35-6
M. Wt: 198.02 g/mol
InChI Key: AVTKMQORQDZRPF-UHFFFAOYSA-N
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Description

“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, where N-1 and N-2 are accessed through protection-group and N-alkylation reactions .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-pyrazolo[3,4-c]pyridine” is represented by the InChI code 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) .


Chemical Reactions Analysis

In a two-component reaction, a bond is formed between the C8a carbon and the N9 nitrogen, and between the carbons C4a and C4 .


Physical And Chemical Properties Analysis

“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a solid substance . It has a molecular weight of 198.02 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Therapeutic Agent Research

The compound’s similarity to purine bases allows it to mimic biological compounds, making it a candidate for anti-inflammatory, anti-viral, and anti-cancer agents. Its potential therapeutic applications are an active area of research .

Antiviral and Antitumor Applications

Structurally similar to nucleic bases, derivatives of this compound may act as metabolites and exhibit antiviral and antitumor properties. They have shown remarkable cytotoxic activity against various carcinoma cells .

Anxiolytic Drug Composition

Pyrazolopyridines, including derivatives of 5-Bromo-1H-pyrazolo[3,4-c]pyridine, are part of anxiolytic drugs such as cartazolate and etazolate. They contribute to treatments for anxiety disorders .

Treatment of Pulmonary Hypertension

The compound is also studied for its role in drugs like riociguat used for treating pulmonary hypertension, showcasing its importance in cardiovascular research .

Cancer Treatment Research

The pyrazolo[3,4-c]pyridine core is being explored for its efficacy in cancer treatment due to its structural similarity to biologically active compounds involved in cell proliferation and differentiation .

Vectorial Functionalisation

Researchers are investigating how the compound can be selectively functionalized to target specific proteins, which is crucial for developing new therapeutic agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P305, P312, P330, P338, P351 .

Future Directions

Future research directions include the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrating how these compounds can be selectively elaborated along multiple growth-vectors . This strategy involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTKMQORQDZRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672013
Record name 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazolo[3,4-c]pyridine

CAS RN

929617-35-6
Record name 5-Bromo-1H-pyrazolo[3,4-c]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=929617-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrazolo[3,4-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90672013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-pyrazolo[3,4-c]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-methylpyridin-3-amine (7.76 g, 0.0415 mol) in acetic acid (412.8 mL, 7.260 mol) was added Sodium nitrite (2.87 g, 0.0416 mol) in 4.0 ml water (Bioorg. Med. Chem. 15 (2007) 2441-2452). The reaction was stirred for 15 min and allowed to stand at room temperature (rt) for 2 days (d). The reaction was concentrated and diluted EtOAc then washed with NaHCO3 and brine. The organic layer was dried Na2SO4, filtered and concentrated. The crude was purified by chromatography (DCM/MeOH) eluted at 5% MeOH) to give 5-bromo-1H-pyrazolo[3,4-c]pyridine (79.1% yield)
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
412.8 mL
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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